Aurora A Inhibition Potency Improvement
The 3-acetamidophenyl-substituted pyrazole-3-carboxamide analog (designated compound 12w) achieved an Aurora A kinase IC50 of 33 nM, representing an approximately 450-fold potency improvement over the initial pyrazole hit compound 8a (IC50 = 15.1 μM) [1]. This improvement was achieved through bioisosteric replacement of the C-4 ethyl carboxylate in 8a with a carboxamide linkage bearing a hydrophobic 3-acetamidophenyl ring, guided by X-ray cocrystal structure analysis [1].
| Evidence Dimension | Aurora A kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 33 nM (compound 12w, containing the 3-acetamidophenyl-pyrazole-3-carboxamide scaffold) |
| Comparator Or Baseline | Compound 8a: IC50 = 15,100 nM (15.1 μM); initial pyrazole hit with ethyl carboxylate at C-4 |
| Quantified Difference | ~450-fold improvement in potency (15,100 / 33 ≈ 457) |
| Conditions | In vitro Aurora A kinase inhibition assay; recombinant Aurora A enzyme; J. Med. Chem. 2009 study |
Why This Matters
The ~450-fold potency gain demonstrates that the 3-acetamidophenyl-carboxamide moiety is not a trivial substitution but a pharmacophoric determinant essential for low-nanomolar target engagement, directly impacting procurement decisions for kinase inhibitor screening programs.
- [1] Coumar, M.S.; Leou, J.-S.; Shukla, P.; Wu, J.-S.; Dixit, A.K.; Lin, W.-H.; Chang, C.-Y.; Lien, T.-W.; Tan, U.-K.; Chen, C.-H.; Hsu, J.T.-A.; Chao, Y.-S.; Wu, S.-Y.; Hsieh, H.-P. Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity. J. Med. Chem. 2009, 52 (4), 1050–1062. View Source
